molecular formula C14H20N2O2 B12127833 Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- CAS No. 67869-89-0

Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-

Cat. No.: B12127833
CAS No.: 67869-89-0
M. Wt: 248.32 g/mol
InChI Key: SYNDXTGKBIXNGG-UHFFFAOYSA-N
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Description

Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a benzodioxepin moiety, which is a bicyclic structure containing a dioxepin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- typically involves the reaction of piperazine with a suitable benzodioxepin derivative. One common method involves the use of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde as a starting material. The aldehyde group reacts with piperazine under reductive amination conditions to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzodioxepin moiety and the piperazine ring allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for research and industrial use.

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- (CAS Number: 67869-89-0) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C14H20N2O2C_{14}H_{20}N_{2}O_{2} with a molecular weight of 248.32 g/mol. The structure features a piperazine ring linked to a benzodioxepin moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
CAS Number67869-89-0

Synthesis

The synthesis of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Benzodioxepin Core : This involves cyclization reactions that yield the benzodioxepin structure.
  • Piperazine Attachment : The piperazine ring is then introduced through nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- have demonstrated effectiveness against various bacterial strains. A study indicated that derivatives containing piperazine moieties displayed enhanced antibacterial activity compared to their non-piperazine counterparts, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Cardiovascular Effects

In vitro evaluations have revealed that certain piperazine derivatives can exert bradycardic effects—reducing heart rate—suggesting potential applications in cardiovascular therapies. The mechanism appears to involve vasorelaxation and modulation of heart rate via adrenergic pathways .

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological properties. Some studies suggest that they may have anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors .

The biological activity of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- is attributed to several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine).
  • Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways associated with disease progression.
  • Ion Channel Interaction : Modulation of ion channels that influence cardiac and neuronal excitability.

Case Study 1: Antimicrobial Efficacy

A series of piperazine derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 0.4 μg/mL for some derivatives against resistant strains of S. aureus .

Case Study 2: Cardiovascular Research

In a controlled laboratory setting, a derivative similar to Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- was administered to isolated heart tissues. The compound exhibited significant vasorelaxant properties and reduced heart rate in a dose-dependent manner .

Properties

CAS No.

67869-89-0

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)piperazine

InChI

InChI=1S/C14H20N2O2/c1-8-17-13-3-2-12(10-14(13)18-9-1)11-16-6-4-15-5-7-16/h2-3,10,15H,1,4-9,11H2

InChI Key

SYNDXTGKBIXNGG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CN3CCNCC3)OC1

Origin of Product

United States

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